![molecular formula C19H14N4O2 B10926036 6-methyl-3-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926036.png)
6-methyl-3-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-METHYL-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of stable, environmentally benign organoboron reagents .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
6-METHYL-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-METHYL-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Its structural similarity to DNA bases allows it to interfere with nucleic acid synthesis and function, making it effective against various pathogens and cancer cells . The compound’s ability to form hydrogen bonds and interact with enzymes further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thienopyridines: Studied for their anti-inflammatory and anticoagulant properties.
Pyrrolopyridines: Exhibiting moderate antibacterial effects.
Uniqueness
6-METHYL-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a fused pyridine and isoxazole ring system, which enhances its solubility, polarity, and hydrogen bonding capacity. These properties make it a versatile compound in drug design and development .
Properties
Molecular Formula |
C19H14N4O2 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
6-methyl-3-phenyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14N4O2/c1-12-11-15(18(24)22-14-7-9-20-10-8-14)16-17(23-25-19(16)21-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22,24) |
InChI Key |
BLHMZUZUOUYZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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